3-Ethoxy-4-trifluoromethylbenzaldehyde
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Overview
Description
3-Ethoxy-4-(trifluoromethyl)benzaldehyde is an aromatic aldehyde with the molecular formula C10H9F3O2. It is characterized by the presence of an ethoxy group and a trifluoromethyl group attached to a benzene ring, along with an aldehyde functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-4-(trifluoromethyl)benzaldehyde typically involves the introduction of the ethoxy and trifluoromethyl groups onto a benzaldehyde precursor. One common method is the Friedel-Crafts acylation reaction, where benzaldehyde is treated with ethyl trifluoromethyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .
Industrial Production Methods
In industrial settings, the production of 3-ethoxy-4-(trifluoromethyl)benzaldehyde may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Ethoxy-4-(trifluoromethyl)benzoic acid.
Reduction: 3-Ethoxy-4-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-4-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: It is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and as a building block for drug discovery.
Industry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals
Mechanism of Action
The mechanism of action of 3-ethoxy-4-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in medicinal chemistry for designing drugs with improved bioavailability. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzaldehyde: Similar structure but lacks the ethoxy group.
3-(Trifluoromethyl)benzaldehyde: Similar structure but lacks the ethoxy group.
4-(Trifluoromethoxy)benzaldehyde: Similar structure but has a trifluoromethoxy group instead of a trifluoromethyl group.
Uniqueness
3-Ethoxy-4-(trifluoromethyl)benzaldehyde is unique due to the presence of both the ethoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. The combination of these groups enhances its reactivity and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H9F3O2 |
---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
3-ethoxy-4-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C10H9F3O2/c1-2-15-9-5-7(6-14)3-4-8(9)10(11,12)13/h3-6H,2H2,1H3 |
InChI Key |
FPMWGDDMUAYCPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)C(F)(F)F |
Origin of Product |
United States |
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